molecular formula C11H16ClN B13488887 1,5-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

1,5-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13488887
M. Wt: 197.70 g/mol
InChI Key: VSVJWDYMJUXZEX-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of 1,5-dimethyl-2,3-dihydro-1H-inden-1-one with an amine under acidic conditions to form the desired amine derivative. The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indene derivatives.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both amine and hydrochloride functional groups

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

1,5-dimethyl-2,3-dihydroinden-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8-3-4-10-9(7-8)5-6-11(10,2)12;/h3-4,7H,5-6,12H2,1-2H3;1H

InChI Key

VSVJWDYMJUXZEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)(C)N.Cl

Origin of Product

United States

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